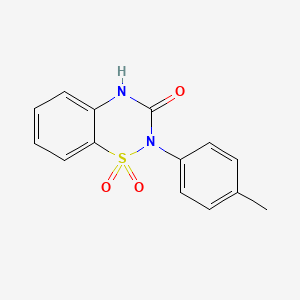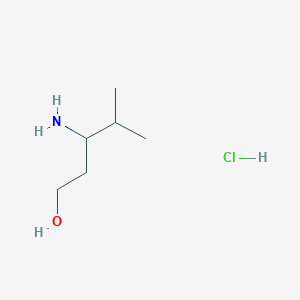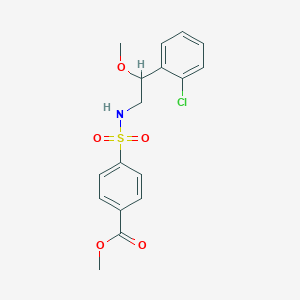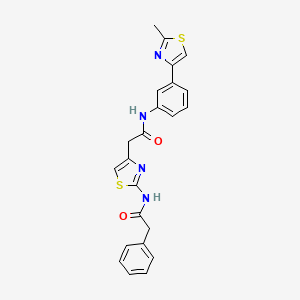
N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C23H20N4O2S2 and its molecular weight is 448.56. The purity is usually 95%.
BenchChem offers high-quality N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Potential
N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide derivatives have been studied for their anticancer properties. For instance, compounds synthesized with similar structural motifs have demonstrated selective cytotoxicity against human lung adenocarcinoma cells, showcasing significant anticancer activity without affecting non-cancerous cell lines to a great extent. These compounds were evaluated using various cancer cell lines, and some showed high selectivity, indicating their potential as targeted cancer therapies. The selective cytotoxicity and apoptosis induction in cancer cells underline their applicability in developing novel anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antibacterial and Antifungal Activities
Derivatives of N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide have shown promising antibacterial and antifungal activities. Research has demonstrated that introducing thiazole moieties into the amide scaffold can lead to compounds with significant antibacterial properties against various bacterial strains. Furthermore, these compounds have demonstrated the ability to disrupt bacterial cell membranes, indicating a mechanism of action that could be exploited in developing new antibacterial drugs. Additionally, some of these compounds have exhibited excellent nematicidal activity, further broadening their potential applications in managing infections and infestations (Lu, Zhou, Wang, & Jin, 2020).
Antimicrobial Properties
The synthesis of new thiazolidin-4-one derivatives, including similar structural frameworks, has highlighted their potential antimicrobial activity. These compounds have been tested against a range of bacterial and fungal species, showing considerable zones of inhibition. The versatility in antimicrobial efficacy underscores the utility of these compounds in designing new antimicrobial agents that could address the growing concern of antibiotic resistance (Baviskar, Khadabadi, & Deore, 2013).
Antioxidant Activity
The antioxidant properties of related compounds have also been explored, with some derivatives showing potential as antioxidant agents. Through a combination of molecular docking and in vitro studies, these compounds have been assessed for their ability to scavenge free radicals, suggesting their use in mitigating oxidative stress-related diseases. The detailed structural analysis and experimental validation of their antioxidant capacity indicate a promising avenue for developing new therapeutic agents focused on oxidative stress (Hossan, 2020).
Propiedades
IUPAC Name |
N-[4-[2-[3-(2-methyl-1,3-thiazol-4-yl)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S2/c1-15-24-20(14-30-15)17-8-5-9-18(11-17)25-22(29)12-19-13-31-23(26-19)27-21(28)10-16-6-3-2-4-7-16/h2-9,11,13-14H,10,12H2,1H3,(H,25,29)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJHFDRDCJVUIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CC3=CSC(=N3)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

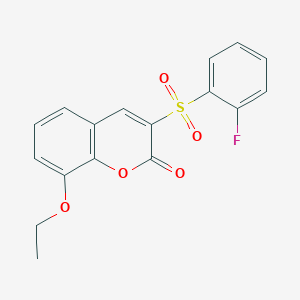
![1-(naphthalen-2-ylsulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2831898.png)
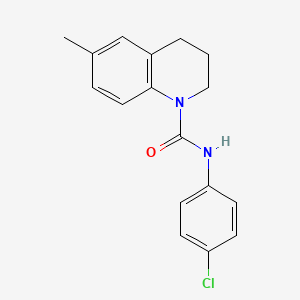
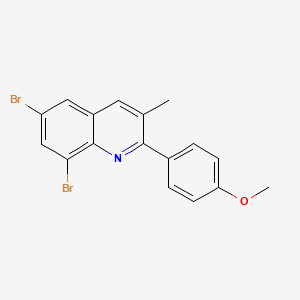
![N'-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2831903.png)
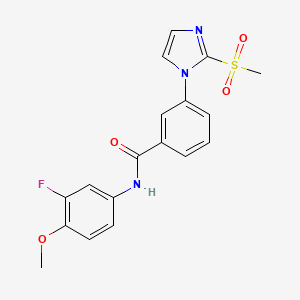

![Ethyl 6-ethyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2831910.png)

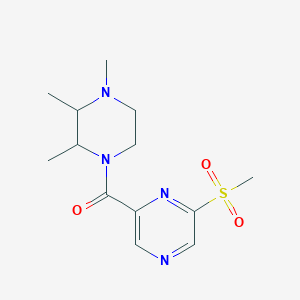
![7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B2831913.png)
